molecular formula C11H20O2 B8226852 ethyl 4-ethylcyclohexanecarboxylate CAS No. 6833-46-1

ethyl 4-ethylcyclohexanecarboxylate

Cat. No.: B8226852
CAS No.: 6833-46-1
M. Wt: 184.27 g/mol
InChI Key: RLVLCBPZRSBHFM-UHFFFAOYSA-N
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Description

ethyl 4-ethylcyclohexanecarboxylate: is an organic compound with the molecular formula C11H20O2. It is an ester derived from 4-ethylcyclohexanecarboxylic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 4-ethylcyclohexanecarboxylate can be synthesized through the esterification of 4-ethylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 4-ethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 4-methylcyclohexane-1-carboxylate
  • Ethyl cyclohexane-1-carboxylate
  • Methyl 4-ethylcyclohexane-1-carboxylate

Comparison: ethyl 4-ethylcyclohexanecarboxylate is unique due to the presence of both an ethyl group on the cyclohexane ring and an ethyl ester group. This structural feature can influence its reactivity and applications compared to similar compounds. For instance, the presence of the ethyl group can affect the steric and electronic properties of the molecule, leading to differences in reaction rates and product distributions .

Properties

IUPAC Name

ethyl 4-ethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLCBPZRSBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606819
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-46-1
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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